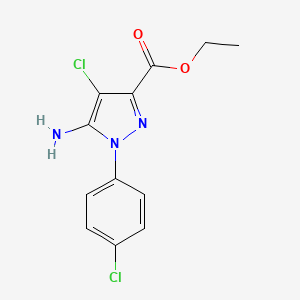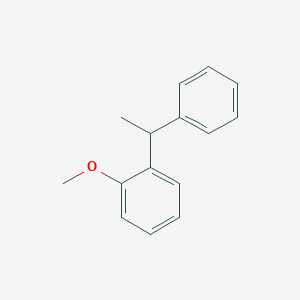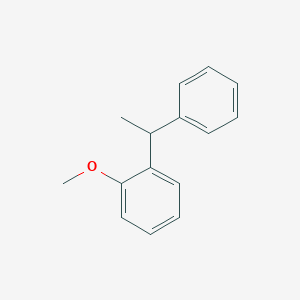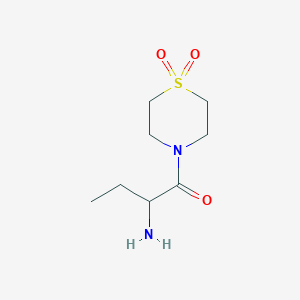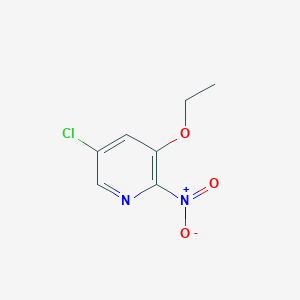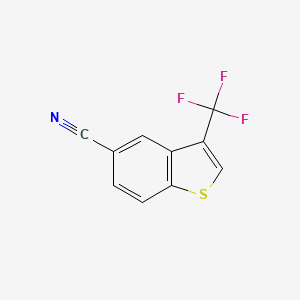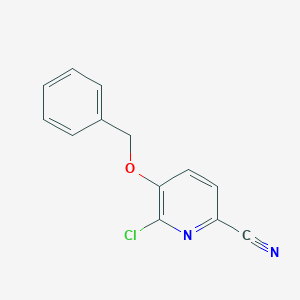![molecular formula C13H22O B12065484 [R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one CAS No. 99745-11-6](/img/structure/B12065484.png)
[R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one is an organic compound characterized by its unique structure, which includes an isopropyl group, a methyl group, and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one typically involves multiple steps, starting from simpler organic molecules. One common route includes the following steps:
Formation of the Diene System: The conjugated diene system can be synthesized through a series of elimination reactions, often starting from an alkene precursor.
Introduction of the Isopropyl Group: This step can be achieved through Friedel-Crafts alkylation, where an isopropyl halide reacts with an aromatic ring in the presence of a Lewis acid catalyst.
Addition of the Methyl Group: The methyl group can be introduced via a methylation reaction, using reagents such as methyl iodide and a strong base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to improve reaction efficiency and yield.
Continuous Flow Reactors: To ensure consistent production and scalability.
Purification Techniques: Such as distillation and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
[R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to form ketones or carboxylic acids.
Reduction: Employing reducing agents such as lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: Halogenation reactions where halogens replace hydrogen atoms in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of light or a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential precursor for pharmaceutical compounds with therapeutic properties.
Industry
Materials Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which [R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated diene system allows for electron delocalization, which can facilitate binding to active sites in enzymes or receptors, influencing biochemical pathways and reactions.
Comparison with Similar Compounds
Similar Compounds
[R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-ol: Similar structure but with an alcohol group instead of a ketone.
[R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-amine: Contains an amine group instead of a ketone.
Uniqueness
This detailed overview provides a comprehensive understanding of [R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
99745-11-6 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
(5R,6Z)-8-methyl-5-propan-2-ylnona-6,8-dien-2-one |
InChI |
InChI=1S/C13H22O/c1-10(2)6-8-13(11(3)4)9-7-12(5)14/h6,8,11,13H,1,7,9H2,2-5H3/b8-6-/t13-/m1/s1 |
InChI Key |
PQDRXUSSKFWCFA-FWPCIQOSSA-N |
Isomeric SMILES |
CC(C)[C@@H](CCC(=O)C)/C=C\C(=C)C |
Canonical SMILES |
CC(C)C(CCC(=O)C)C=CC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



